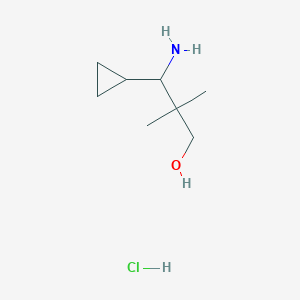
2-(2,4-二氟苯基)乙酰肼
描述
2-(2,4-Difluorophenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H8F2N2O and its molecular weight is 186.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
2-(2,4-二氟苯基)乙酰肼: 是一种在有机合成中具有重要价值的前体。其分子结构允许形成各种有机化合物,特别是那些具有潜在药理活性的化合物。该化合物与醛和酮发生缩合反应生成腙的能力特别有用。 这些腙可以进一步用于合成杂环化合物,而杂环化合物是开发新药的基础 .
药理学
在药理学中,2-(2,4-二氟苯基)乙酰肼 作为合成潜在治疗剂的构建块。它参与创建可能表现出抗菌、抗真菌或抗癌性质的化合物。 特别是二氟苯基,由于其电负性,已知会增强药物的生物活性,这会导致更好的药物-受体相互作用.
材料科学
2-(2,4-二氟苯基)乙酰肼 在材料科学中的应用源于其在合成具有特定物理性质的有机化合物中的作用。例如,它可用于制造具有增强稳定性和抗降解性的聚合物。 二氟苯基部分可能赋予材料更好的热和化学抵抗力.
化学合成
在化学合成中,该化合物用于开发具有独特性质的新化学实体。它可以在配位化学中充当配体,或在复杂分子合成中充当试剂。 它在形成布拉特自由基中的作用就是一个例子,布拉特自由基在氧化还原反应中很重要,并在催化和材料科学中具有应用 .
农业
虽然在农业中的直接应用尚未广泛报道,但2-(2,4-二氟苯基)乙酰肼 的衍生物可以探索其作为合成农用化学品的前体的潜在用途。 二氟苯基结构基序通常存在于具有除草和杀菌活性的分子中 .
环境科学
在环境科学中,可以研究源自2-(2,4-二氟苯基)乙酰肼 的化合物,以了解它们与污染物相互作用或作为环境监测传感器的能力。 氟原子可以增强传感器对特定污染物的结合亲和力,有助于检测和量化有害物质 .
工业应用
在工业上,该化合物可用于合成染料、颜料和其他高性能化学品的中间体。 二氟苯基可以提高染料的牢度和稳定性,使其在恶劣的工业条件下更耐用 .
生化分析
Biochemical Properties
2-(2,4-Difluorophenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases . The nature of these interactions often involves the formation of enzyme-substrate complexes, where 2-(2,4-Difluorophenyl)acetohydrazide acts as a substrate. This interaction can lead to the inhibition or activation of the enzyme’s catalytic activity, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of 2-(2,4-Difluorophenyl)acetohydrazide on cellular processes are diverse and can vary depending on the cell type. For instance, 2-(2,4-Difluorophenyl)acetohydrazide can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, this compound can affect the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(2,4-Difluorophenyl)acetohydrazide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids . These binding interactions can lead to changes in the conformation and activity of the target biomolecules. For example, 2-(2,4-Difluorophenyl)acetohydrazide can bind to the active site of enzymes, thereby inhibiting or activating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2,4-Difluorophenyl)acetohydrazide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound is generally stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-(2,4-Difluorophenyl)acetohydrazide can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2,4-Difluorophenyl)acetohydrazide vary with different dosages . At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-(2,4-Difluorophenyl)acetohydrazide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage .
Metabolic Pathways
2-(2,4-Difluorophenyl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of metabolites that may have distinct biochemical properties and effects . Additionally, 2-(2,4-Difluorophenyl)acetohydrazide can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(2,4-Difluorophenyl)acetohydrazide within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes through specific transporters, such as solute carrier proteins . Once inside the cell, 2-(2,4-Difluorophenyl)acetohydrazide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2,4-Difluorophenyl)acetohydrazide is an important factor in determining its activity and function . This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-(2,4-Difluorophenyl)acetohydrazide within these organelles can influence its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-(2,4-difluorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-5(7(10)4-6)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWLEGFCVKEEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)





amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)

